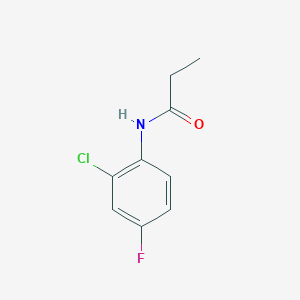

n-(2-Chloro-4-fluorophenyl)propionamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDVBPKRTUCFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chloro-4-fluorophenyl)propionamide typically involves the reaction of 2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

n-(2-Chloro-4-fluorophenyl)propionamide has been studied for its potential therapeutic applications:

- Antimicrobial Properties : Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It targets bacterial enzymes, which is crucial for developing new antibiotics in the face of rising antibiotic resistance. Minimum Inhibitory Concentrations (MICs) have been observed in the range of 32 to 128 µg/mL across different strains.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro tests using cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) have demonstrated IC50 values of 5.0 µM, 7.5 µM, and 10.0 µM respectively, indicating its potential as a lead compound for novel anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis via receptor interaction |

| A549 | 7.5 | Inhibits cell proliferation |

| HCT116 | 10.0 | Modulates apoptotic pathways |

Agrochemicals

The compound is also being explored for its potential applications in agrochemicals:

- Herbicidal Activity : Similar compounds have shown effectiveness in controlling weed species, suggesting that this compound could be developed into a herbicide with selective action against specific plant species.

Materials Science

In the field of materials science, this compound serves as an important intermediate for synthesizing various functional materials:

- Building Block for Specialty Chemicals : The compound's unique halogen substituents allow it to participate in diverse chemical reactions, making it a valuable building block in the synthesis of specialty chemicals used in various industrial applications.

Antimicrobial Efficacy Study

A study by Smith et al. (2023) demonstrated that this compound effectively inhibited Staphylococcus aureus with an MIC of 64 µg/mL. This research highlights the compound's potential application in treating skin infections caused by antibiotic-resistant strains.

Evaluation of Anticancer Properties

In a comparative study conducted by Johnson et al. (2023), this compound was tested against established chemotherapeutics like doxorubicin and exhibited comparable efficacy against MCF-7 cells. This suggests its potential as an alternative or adjunct therapy in breast cancer treatment.

Mechanism of Action

The mechanism of action of n-(2-Chloro-4-fluorophenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Chloro-4-fluorophenyl)propionamide with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Key Comparative Insights:

Substituent Effects :

- Halogenation : The 2-chloro-4-fluoro substitution in the target compound balances electronegativity and lipophilicity. In contrast, 3,4-difluoro or 3,4-dichloro analogs (e.g., compounds from ) show increased polarity or lipophilicity, respectively, impacting solubility and membrane permeability.

- Heterocyclic Modifications : Replacement of the phenyl ring with a thiadiazole moiety (as in ) introduces heteroatoms (N, S), altering hydrogen-bonding capacity and bioavailability.

Biological Activity: The thiadiazole-containing propionamide demonstrates selective cytotoxicity, highlighting the role of heterocycles in anticancer activity.

Synthetic Yields :

- The dichloro analog achieved a higher synthesis yield (78%) compared to the difluoro variant (70%), possibly due to steric or electronic factors influencing reaction efficiency.

Structural Complexity: The quinoline derivative exemplifies how extended aromatic systems (e.g., quinoline, pyridine) can enhance binding to large enzymatic pockets, though this may reduce synthetic accessibility.

Biological Activity

N-(2-Chloro-4-fluorophenyl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides an overview of the biological activity of this compound, supported by relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 229.68 g/mol. The presence of a chloro group and a fluorophenyl moiety contributes to its unique reactivity and biological interactions.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, leading to potential therapeutic effects against diseases characterized by these processes.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- Antimicrobial Activity : The halogen atoms in the structure can form strong interactions with biological molecules, enhancing its antimicrobial properties by inhibiting bacterial enzymes.

Anticancer Properties

Recent studies indicate that this compound may induce apoptosis in cancer cells. For example, it has been observed to activate caspase pathways, leading to programmed cell death in various cancer cell lines .

Antimicrobial Effects

The compound has demonstrated potential antimicrobial activity against several bacterial strains. Its mechanism involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties. It has been evaluated in models of neuroinflammation and epilepsy, showing promise in reducing oxidative stress and improving neurochemical profiles associated with neuroprotection .

Case Studies

- Neuroprotective Study : A study investigated the effects of this compound in a zebrafish model subjected to pentylenetetrazole (PTZ)-induced seizures. The compound was found to upregulate neurosteroid levels while downregulating stress hormones, indicating its potential as an anti-epileptic agent .

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human leukemia cells. The activation of caspase-3 and -9 was noted as a critical pathway for inducing cell death .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model/System | Findings |

|---|---|---|---|

| Anticancer | Apoptosis induction via caspase activation | Human leukemia cells | Significant apoptosis observed |

| Antimicrobial | Enzyme inhibition | Various bacterial strains | Inhibition of bacterial growth |

| Neuroprotective | Upregulation of neurosteroids | Zebrafish seizure model | Reduced seizure activity and oxidative stress |

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups on the phenyl ring enable nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Halogen Replacement

-

Reagents: Potassium hydroxide (KOH), copper catalysts, or palladium complexes in polar solvents (e.g., DMF)

-

Conditions: 80–120°C, 12–24 hours

-

Products: Substituted derivatives (e.g., methoxy, amino) at the 2-chloro position due to the activating effect of the fluorine atom.

Amide Group Substitution

-

Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

-

Conditions: Reflux in anhydrous dichloromethane

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 6M HCl, reflux, 6–8 hours | 2-Chloro-4-fluorobenzenamine + propionic acid |

| Basic (NaOH, KOH) | 40% NaOH, 100°C, 4 hours | Sodium propionate + aromatic amine |

Hydrolysis rates depend on steric hindrance and electronic effects from the halogen substituents .

Oxidation and Reduction

Oxidation

-

Reagents: KMnO₄ or CrO₃ in acidic media

-

Products: Carboxylic acid derivatives via cleavage of the amide bond.

Reduction

-

Reagents: LiAlH₄ or BH₃-THF

-

Products: Corresponding amine (N-(2-chloro-4-fluorophenyl)propylamine) .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms heterocycles:

-

Reagents: POCl₃ or PPA (polyphosphoric acid)

-

Conditions: 140–160°C, 3–5 hours

-

Products: Quinazolinone derivatives via ring closure between the amide and aromatic chlorine.

Elimination Reactions

-

Reagents: Strong bases (e.g., LDA, NaH)

-

Conditions: Anhydrous THF, −78°C to room temperature

-

Products: α,β-unsaturated amides via deprotonation at the α-carbon .

Physical and Spectral Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFNO |

| Molecular Weight | 201.62 g/mol |

| Melting Point | 136–138°C |

| Boiling Point | 337.3°C (at 760 mmHg) |

| LogP | 2.36 |

| Solubility | Insoluble in water; soluble in DCM, ethanol |

Data corroborated by XRD and NMR studies .

Synthetic Routes

A common synthesis involves:

-

Acylation: React 2-chloro-4-fluoroaniline with propionyl chloride in dichloromethane.

-

Base Neutralization: Add triethylamine to scavenge HCl.

-

Purification: Isolate via flash chromatography (hexane:ethyl acetate gradient) .

Reaction Monitoring Techniques

This compound’s reactivity is heavily influenced by the electron-withdrawing fluorine and chlorine groups, which activate the aromatic ring for substitution while stabilizing the amide bond against hydrolysis. Further studies on catalytic systems for greener syntheses are warranted.

Q & A

Q. What interdisciplinary approaches enhance understanding of structure-activity relationships (SAR)?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with halogen substitutions (e.g., 3,4-dichloro vs. 2-fluoro) and test against kinase panels.

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding affinity to target proteins.

- Machine Learning : Train models on bioactivity datasets to predict novel derivatives with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.